

Technical Guide: Spectral Analysis of Methyl 3-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-aminopropanoate hydrochloride*

Cat. No.: *B555160*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for **Methyl 3-aminopropanoate hydrochloride** ($C_4H_{10}ClNO_2$; MW: 139.58 g/mol). Detailed analyses of Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are presented. This document includes detailed experimental protocols for obtaining each spectrum and a logical workflow for the spectral characterization of the compound, visualized using a Graphviz diagram. The presented data is crucial for the unambiguous identification and quality control of **Methyl 3-aminopropanoate hydrochloride** in research and drug development settings.

Chemical Structure

IUPAC Name: methyl 3-aminopropanoate;hydrochloride[1]

Chemical Formula: $C_4H_{10}ClNO_2$

Molecular Weight: 139.58 g/mol [1]

Structure:

Spectral Data

The following sections summarize the key spectral data for **Methyl 3-aminopropanoate hydrochloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The spectrum of **Methyl 3-aminopropanoate hydrochloride** exhibits distinct signals corresponding to the different types of protons present.

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~8.27	broad singlet	3H	-NH ₃ ⁺
2	~3.77	singlet	3H	-OCH ₃
3	~3.39	triplet	2H	-CH ₂ -NH ₃ ⁺
4	~2.95	triplet	2H	-C(=O)-CH ₂ -

Note: Chemical shifts are reported based on data obtained in Chloroform-d (CDCl₃) at 500 MHz.^[2] The broadness of the amine protons is due to quadrupole broadening and exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Signal	Chemical Shift (δ) ppm	Assignment
1	~171	-C=O
2	~52	-OCH ₃
3	~35	-CH ₂ -NH ₃ ⁺
4	~32	-C(=O)-CH ₂ -

Note: Approximate chemical shifts are based on typical values for similar functional groups and require experimental verification for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Strong, Broad	N-H stretch (from -NH ₃ ⁺), O-H stretch (if moisture is present)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine salt)
~1250	Strong	C-O stretch (ester)

Note: These are characteristic absorption bands. The spectrum for a specific sample should be acquired for precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
104.07	High	[M+H] ⁺ (protonated molecule of the free base)
74.06	Medium	[M-OCH ₃] ⁺
59.04	High	[COOCH ₃] ⁺

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (Methyl 3-aminopropanoate) after loss of HCl. The values presented are predicted for

the free base.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Methyl 3-aminopropanoate hydrochloride**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), or Deuterium Oxide (D_2O)) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrumentation and Data Acquisition:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.

- Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Methyl 3-aminopropanoate hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation and Data Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

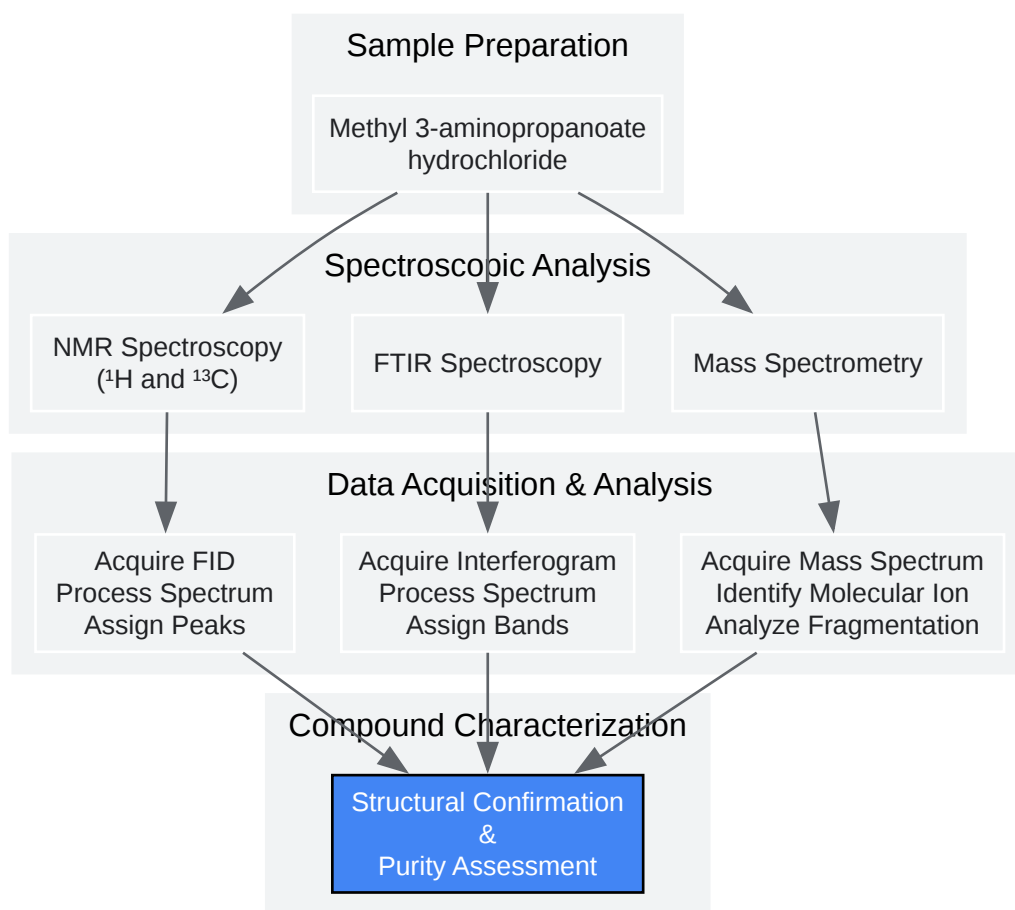
- Data Analysis:
 - Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **Methyl 3-aminopropanoate hydrochloride** (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Instrumentation and Data Acquisition:
 - Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
 - Ionization Mode: Positive ion mode is typically used for amines.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
 - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ for the free base).
 - Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **Methyl 3-aminopropanoate hydrochloride**.



[Click to download full resolution via product page](#)

Spectral Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-aminopropanoate hydrochloride | C₄H₁₀ClNO₂ | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]

- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Methyl 3-aminopropanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555160#spectral-data-of-methyl-3-aminopropanoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com